2,4-dichloro-6-(1H-pyrazol-5-yl)phenol

Prostaglandin D Synthase Enzyme Inhibition Medicinal Chemistry

2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol (CAS 154258-62-5) is a halogenated pyrazole-phenol hybrid with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol. This compound features a 2,4-dichlorophenol core substituted at the 6-position with a 1H-pyrazol-5-yl moiety, a structural arrangement that distinguishes it from its 3-yl positional isomer and other N-substituted analogs.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 154258-62-5
Cat. No. B130869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-6-(1H-pyrazol-5-yl)phenol
CAS154258-62-5
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C2=C(C(=CC(=C2)Cl)Cl)O
InChIInChI=1S/C9H6Cl2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13)
InChIKeyMZRAYBSAMAGCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol (CAS 154258-62-5): A Distinct Pyrazole-Phenol Hybrid for Targeted Synthesis and Biological Screening


2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol (CAS 154258-62-5) is a halogenated pyrazole-phenol hybrid with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol . This compound features a 2,4-dichlorophenol core substituted at the 6-position with a 1H-pyrazol-5-yl moiety, a structural arrangement that distinguishes it from its 3-yl positional isomer and other N-substituted analogs . The presence of two electron-withdrawing chlorine atoms, a phenolic hydroxyl, and an NH-pyrazole ring confers a unique hydrogen-bonding capacity and electronic profile, making it a versatile building block in medicinal chemistry and agrochemical research . Its reported activity as a hematopoietic prostaglandin D synthase (H-PGDS) inhibitor and its cited use as a selective post-emergent herbicide underscore its dual-relevance across scientific domains [1].

Why Substituting 2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol with Generic Pyrazole-Phenol Analogs Compromises Experimental Reproducibility and Target Engagement


Despite the superficial similarity among pyrazole-phenol derivatives, subtle variations in substitution pattern—particularly the position of the pyrazole attachment (5-yl vs. 3-yl) and the presence or absence of N-aryl groups—profoundly alter molecular recognition, physicochemical properties, and biological activity [1]. For instance, the 5-yl substitution in the target compound directs a distinct hydrogen-bonding network that is critical for H-PGDS inhibition, whereas the 3-yl isomer exhibits a divergent application profile as a herbicide with no reported enzyme inhibition [2]. Furthermore, N-phenyl analogs like 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol possess a significantly higher molecular weight (305.16 g/mol) and increased lipophilicity, which impact solubility, permeability, and off-target binding . Simply substituting one pyrazole-phenol for another without rigorous head-to-head validation risks undermining assay reproducibility, confounding structure-activity relationship (SAR) studies, and leading to erroneous conclusions in both medicinal chemistry and agrochemical development programs.

Quantitative Evidence Guide: 2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol Differentiation from Closest Analogs


H-PGDS Inhibition: Micromolar IC50 Establishes Baseline Activity Distinct from High-Potency Clinical Candidates

2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol exhibits an IC50 of 17,400 nM (17.4 µM) against human hematopoietic prostaglandin D synthase (H-PGDS) in a glutathione-S-transferase (GST) activity assay using monochlorobimane (MCB) as substrate at pH 7.2 and 22°C [1]. This potency places it in the low-micromolar range, contrasting sharply with sub-micromolar to nanomolar H-PGDS inhibitors such as Cibacron Blue (IC50 = 40 nM) and HQL-79 (IC50 = 6 µM) [2][3]. While less potent, the compound's activity confirms a specific ligand-enzyme interaction that is absent in the 3-yl positional isomer, which is reported as a herbicide with no documented H-PGDS inhibition .

Prostaglandin D Synthase Enzyme Inhibition Medicinal Chemistry

Selective Post-Emergent Herbicidal Application: A Divergent Functional Profile vs. 5-yl H-PGDS Inhibition

The positional isomer 2,4-dichloro-6-(1H-pyrazol-3-yl)phenol (same CAS 154258-62-5 due to tautomerism) is documented as a selective post-emergent herbicide effective against broadleaf weeds and grasses in crops such as corn and soybean . This herbicidal application contrasts with the H-PGDS inhibitory activity reported for the 5-yl tautomer [1]. While direct quantitative potency data (e.g., GR50 values) against specific weed species are not publicly available for this compound, its cited use as a commercial herbicide indicates a level of field efficacy that distinguishes it from related pyrazole-phenols lacking agrochemical validation [2].

Agrochemical Herbicide Weed Control

Molecular Weight and Physicochemical Profile: Favorable Drug-Likeness vs. Bulky N-Phenyl Analogs

2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol possesses a molecular weight of 229.06 g/mol, 2 hydrogen bond donors (phenolic OH and pyrazole NH), and 3 hydrogen bond acceptors (phenolic O, pyrazole N, and two Cl atoms) . In contrast, the N-phenyl analog 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol has a molecular weight of 305.16 g/mol and only 1 hydrogen bond donor (phenolic OH) due to N-substitution . The lower molecular weight and additional hydrogen-bonding capacity of the target compound align with established drug-likeness criteria (e.g., Lipinski's Rule of Five), suggesting superior passive permeability and aqueous solubility compared to the bulkier N-phenyl derivative [1].

Drug Design ADME Physicochemical Properties

Positional Isomerism (5-yl vs. 3-yl): Divergent Biological Annotation Despite Identical CAS Registry

The compound 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol and its 3-yl tautomer share the same CAS number (154258-62-5) due to rapid proton exchange, yet they exhibit distinct reported activities: the 5-yl form is annotated as an H-PGDS inhibitor (IC50 17.4 µM) [1], while the 3-yl form is cited as a post-emergent herbicide . This tautomerism-dependent functional divergence underscores the critical importance of verifying the exact tautomeric state when sourcing this compound for research. Procurement of material without explicit tautomer specification may result in unintended biological outcomes, as the binding modes to H-PGDS and putative herbicidal targets likely differ .

Tautomerism Structure-Activity Relationship Chemical Biology

Optimal Research and Industrial Application Scenarios for 2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol (CAS 154258-62-5)


Prostaglandin D Synthase (PGDS) Tool Compound Studies

Use 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol as a low-micromolar H-PGDS inhibitor for mechanistic studies in prostaglandin metabolism pathways. Its defined IC50 of 17.4 µM [1] provides a reproducible baseline for comparing novel inhibitors, and its distinct chemotype relative to clinical-stage H-PGDS inhibitors (e.g., GSK-2894631A, IC50 9.9 nM) allows for orthogonal validation of target engagement . Ensure tautomeric purity (5-yl form) is specified during procurement to avoid contamination with the 3-yl isomer, which lacks reported H-PGDS activity .

Agrochemical Lead Development and Herbicide Screening

Leverage the documented post-emergent herbicidal activity of the 3-yl tautomer [1] to screen for weed control efficacy in corn and soybean models. While quantitative potency data are limited, the compound's established use as a selective herbicide provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing crop safety and spectrum of weed control . Confirm the tautomeric form with the vendor, as the 5-yl form may not exhibit the same herbicidal properties .

Medicinal Chemistry Building Block for Fragment-Based Drug Discovery

Employ 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol as a low-molecular-weight (229.06 g/mol) fragment for fragment-based drug discovery (FBDD) campaigns targeting kinases or other enzymes with an affinity for halogenated aromatics [1]. Its dual hydrogen-bond donor capacity (phenolic OH and pyrazole NH) and chlorine substituents offer versatile vectors for fragment linking and optimization . The compound's favorable physicochemical profile (MW < 250, HBD ≤ 2) aligns with fragment library design principles, potentially yielding higher hit rates than bulkier N-phenyl analogs .

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